[4,5'-Bi-1H-pyrazol]-5-ol, 1-[4-(3-chloro-2-thienyl)-2-thiazolyl]-3,3'-dimethyl-1'-(tetrahydro-1,1-dioxido-3-thienyl)-
Overview
Description
[4,5'-Bi-1H-pyrazol]-5-ol, 1-[4-(3-chloro-2-thienyl)-2-thiazolyl]-3,3'-dimethyl-1'-(tetrahydro-1,1-dioxido-3-thienyl)- is a useful research compound. Its molecular formula is C19H18ClN5O3S3 and its molecular weight is 496 g/mol. The purity is usually 95%.
BenchChem offers high-quality [4,5'-Bi-1H-pyrazol]-5-ol, 1-[4-(3-chloro-2-thienyl)-2-thiazolyl]-3,3'-dimethyl-1'-(tetrahydro-1,1-dioxido-3-thienyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4,5'-Bi-1H-pyrazol]-5-ol, 1-[4-(3-chloro-2-thienyl)-2-thiazolyl]-3,3'-dimethyl-1'-(tetrahydro-1,1-dioxido-3-thienyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Complex Synthesis and Structural Studies
- The compound has been studied in the synthesis of complex metal ions, displaying unique properties in solid state through hydrogen bridges formation. Notably, the acidic nature of pyrazole units in the compound facilitates the synthesis of various metal complexes (Kloubert et al., 2012).
Structural Characterization and Isostructural Analysis
- Research has been conducted on the crystallization and structural characterization of derivatives of this compound, revealing insights into the molecular configuration and orientation, which are critical for understanding the compound's interactions and reactivity (Kariuki et al., 2021).
Antimicrobial Activity Studies
- Synthesized derivatives of this compound have shown significant antimicrobial activities against a range of bacterial and fungal species. This highlights its potential in developing new antimicrobial agents (Ozdemir et al., 2007).
Anti-Tumor Potential
- Investigations into bis-pyrazolyl-thiazoles incorporating thiophene moiety derived from this compound have indicated promising anti-tumor activities, particularly against hepatocellular carcinoma cell lines (Gomha et al., 2016).
Novel Antipsychotic Agent Synthesis
- Studies on a series of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, related to this compound, have shown potential as antipsychotic agents, with a unique mechanism of action different from existing drugs (Wise et al., 1987).
Solvent Dependent Properties in Metal Complexes
- Research into complexes involving this compound shows remarkable solvent-dependent properties, such as changes in coupling constants, demonstrating its utility in diverse chemical environments (Han et al., 1997).
Properties
IUPAC Name |
2-[4-(3-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-[2-(1,1-dioxothiolan-3-yl)-5-methylpyrazol-3-yl]-5-methyl-1H-pyrazol-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5O3S3/c1-10-7-15(24(22-10)12-4-6-31(27,28)9-12)16-11(2)23-25(18(16)26)19-21-14(8-30-19)17-13(20)3-5-29-17/h3,5,7-8,12,23H,4,6,9H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEUDTUOGSXJAOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C2=C(NN(C2=O)C3=NC(=CS3)C4=C(C=CS4)Cl)C)C5CCS(=O)(=O)C5 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O3S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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